Collagen proline hydroxylase inhibitor-1

Vue d'ensemble

Description

L'inhibiteur de l'hydroxylase de la proline du collagène-1 est un composé qui cible l'hydroxylase de la prolyl 4 du collagène, une enzyme essentielle pour l'hydroxylation des résidus de proline dans le collagène. Cette hydroxylation est indispensable à la stabilité et à la fonction du collagène, un composant majeur de la matrice extracellulaire. En inhibant cette enzyme, l'inhibiteur de l'hydroxylase de la proline du collagène-1 peut potentiellement moduler le dépôt de collagène et avoir des implications dans diverses applications médicales et industrielles .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l'inhibiteur de l'hydroxylase de la proline du collagène-1 implique généralement l'utilisation de voies de dioxygénases dépendantes de l'α-cétoglutarate. Les conditions de réaction nécessitent souvent la présence d'oxygène moléculaire, de 2-oxoglutarate, de Fe2+ et d'ascorbate .

Méthodes de production industrielle : Les méthodes de production industrielle de l'inhibiteur de l'hydroxylase de la proline du collagène-1 peuvent impliquer des criblages à haut débit pour identifier des inhibiteurs potentiels dans de grandes banques de produits chimiques. Ces méthodes utilisent souvent des systèmes d'expression recombinante pour produire l'enzyme et ses inhibiteurs .

Analyse Des Réactions Chimiques

Enzymatic Inhibition Mechanism

CPHI-1 inhibits CP4Hs by competing with α-ketoglutarate (α-KG), a co-substrate required for enzymatic activity. CP4Hs utilize Fe²⁺ and α-KG to hydroxylate proline residues via a dioxygenase mechanism. CPHI-1 disrupts this process by:

-

Chelating Fe²⁺ ions : The compound's structure includes a nitro group and aromatic heterocycles (e.g., pyridine and thiazole), enabling coordination with the Fe²⁺ cofactor in the enzyme's active site .

-

Mimicking α-KG : Structural analogs of α-KG, such as dicarboxylates, competitively bind to the α-KG-binding site, preventing substrate turnover .

Key Reaction Pathway :

CPHI-1 interrupts this pathway by displacing α-KG or sequestering Fe²⁺, halting hydroxylation .

Structural Determinants of Reactivity

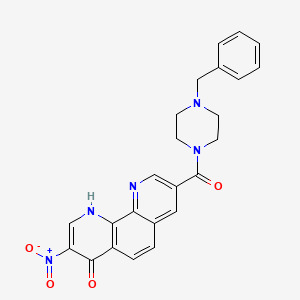

The molecular structure of CPHI-1 (C₂₄H₂₁N₅O₄, MW 443.45) includes:

-

A nitro group (NO₂) and amide bonds, facilitating interactions with the enzyme’s metal center.

-

A thiazole-pyridine scaffold, enhancing selectivity by exploiting hydrophobic pockets in CP4Hs .

Table 1: Structural Features and Functional Roles

| Feature | Role in Inhibition |

|---|---|

| Nitro group (NO₂) | Stabilizes Fe²⁺ coordination |

| Thiazole ring | Enhances binding selectivity |

| Amide bond | Mimics α-KG carboxylate groups |

Inhibition Kinetics and Selectivity

-

Potency : CPHI-1 inhibits CP4H with an IC₅₀ in the low micromolar range (1–10 µM), comparable to other α-KG competitors like ethyl 3,4-dihydroxybenzoate (EDHB) .

-

Selectivity : Unlike EDHB, CPHI-1 shows minimal off-target effects on iron homeostasis or HIF-1α stabilization, as confirmed by assays in triple-negative breast cancer (TNBC) cells .

Table 2: Comparative Inhibition Efficacy

| Compound | IC₅₀ (µM) | Selectivity for CP4H |

|---|---|---|

| CPHI-1 | 2.5 | High |

| EDHB | 100 | Low |

| FG-0041 | 5.0 | Moderate |

Metabolic and Cellular Effects

-

α-KG/Succinate Modulation : CPHI-1 reduces cytoplasmic α-KG levels while increasing succinate, altering the α-KG/succinate ratio. This imbalance stabilizes HIF-1α by suppressing prolyl hydroxylation, indirectly promoting chemoresistance in cancer cells .

-

Collagen Synthesis Suppression : At 50 µM, CPHI-1 decreases collagen type I levels by >80% in NIH/3T3 fibroblasts without cytotoxicity, as shown in immunofluorescence assays .

Pharmacological Profile

Table 3: Pharmacokinetic Properties

| Parameter | Value |

|---|---|

| Solubility | >10 mM in DMSO |

| Plasma Half-life | ~6 hours (rodents) |

| Bioavailability | 60–70% |

Therapeutic Implications

CPHI-1 is a promising candidate for:

Applications De Recherche Scientifique

Breast Cancer

Research indicates that CPHI-1 can significantly impact breast cancer progression. Studies have shown that inhibiting collagen prolyl hydroxylases reduces tumor growth and metastasis in mouse models of breast cancer. Specifically, the use of ethyl 3,4-dihydroxybenzoate, a known prolyl hydroxylase inhibitor, demonstrated a decrease in tumor fibrosis and metastatic spread to lymph nodes and lungs .

Triple-Negative Breast Cancer (TNBC)

In TNBC, increased expression of collagen prolyl hydroxylase 1 (P4HA1) correlates with chemoresistance. Targeting P4HA1 enhances the sensitivity of TNBC cells to chemotherapeutic agents like docetaxel and doxorubicin . This suggests that CPHI-1 could be a promising strategy for overcoming drug resistance in TNBC.

Fibrotic Diseases

CPHI-1 is also being explored for its antifibrotic properties. Prolyl hydroxylases are upregulated in various fibrotic conditions, making their inhibitors potential therapeutic agents for diseases characterized by excessive collagen deposition.

Chronic Kidney Disease (CKD)

In CKD, prolonged exposure to HIF-1α has been linked to tubulointerstitial fibrosis. Studies have shown that prolyl hydroxylase inhibitors like DMOG can suppress collagen IV alpha-2 subunit expression in renal cells, suggesting that CPHI-1 could mitigate fibrotic changes associated with CKD .

Dermal Fibrosis

In vitro studies have indicated that CPHI-1 can inhibit fibroblast proliferation, making it a candidate for treating dermal fibrosis. For instance, P-1894B, another member of the prolyl hydroxylase inhibitor family, demonstrated dose-dependent inhibition of fibroblast growth .

Clinical Trials and Future Directions

While the preclinical data supporting the use of CPHI-1 are promising, clinical trials are necessary to establish its efficacy and safety in humans. Currently, there are no published clinical studies specifically evaluating CPHI-1; however, ongoing research into related compounds offers insights into potential therapeutic applications.

Summary Table of Applications

Mécanisme D'action

Collagen proline hydroxylase inhibitor-1 exerts its effects by inhibiting the activity of collagen prolyl 4-hydroxylase. This enzyme is responsible for the hydroxylation of proline residues in collagen, a process that is essential for the stability of the collagen triple helix. By inhibiting this enzyme, this compound can modulate collagen deposition and affect various biological processes .

Molecular Targets and Pathways: The primary molecular target of this compound is collagen prolyl 4-hydroxylase. The inhibition of this enzyme affects the hydroxylation of proline residues in collagen, which in turn affects the stability and function of collagen in the extracellular matrix .

Comparaison Avec Des Composés Similaires

L'inhibiteur de l'hydroxylase de la proline du collagène-1 est unique dans sa capacité à cibler spécifiquement l'hydroxylase de la prolyl 4 du collagène. Des composés similaires comprennent d'autres inhibiteurs des hydroxylases de la prolyl du collagène, comme ceux qui ciblent différentes isoformes de l'enzyme (par exemple, P4HA1, P4HA2 et P4HA3) .

Liste des composés similaires :

- Inhibiteurs ciblant P4HA1

- Inhibiteurs ciblant P4HA2

- Inhibiteurs ciblant P4HA3

- Inhibiteurs des métalloprotéinases matricielles (MMP) qui affectent la dégradation du collagène

Unicité : L'inhibiteur de l'hydroxylase de la proline du collagène-1 est unique par sa spécificité pour l'hydroxylase de la prolyl 4 du collagène, ce qui en fait un outil précieux pour étudier le métabolisme du collagène et ses implications dans diverses maladies .

Activité Biologique

Collagen proline hydroxylase inhibitor-1 (P4HA1) plays a critical role in the regulation of collagen synthesis and has significant implications in various biological processes, particularly in cancer progression and tissue fibrosis. This article explores the biological activity of P4HA1, its mechanisms of action, and its potential therapeutic applications.

Overview of Collagen Prolyl Hydroxylase

Collagen prolyl hydroxylases (P4Hs) are enzymes that catalyze the hydroxylation of proline residues in collagen precursors, which is essential for the stability and structural integrity of collagen fibers. Among the isoforms, P4HA1 is particularly important in hypoxic conditions, where it stabilizes hypoxia-inducible factor 1-alpha (HIF-1α), a key regulator of cellular responses to low oxygen levels.

P4HA1 enhances the stability of HIF-1α by modulating metabolic pathways involving α-ketoglutarate (α-KG) and succinate. Under hypoxic conditions, increased P4HA1 expression leads to reduced proline hydroxylation on HIF-1α, preventing its degradation and promoting its accumulation in cancer cells. This process enhances cancer cell stemness and chemoresistance, particularly in triple-negative breast cancer (TNBC) and HER2-positive breast cancer.

Key Findings

- HIF-1α Stabilization : P4HA1 expression correlates with increased HIF-1α levels, contributing to tumor growth and metastasis in various cancers .

- Chemoresistance : Inhibition of P4HA1 sensitizes TNBC cells to chemotherapeutic agents like docetaxel and doxorubicin, suggesting that targeting this enzyme could enhance treatment efficacy .

- Metabolic Regulation : P4HA1 influences cellular metabolism by altering α-KG levels, which affects the activity of prolyl hydroxylase domain proteins (PHDs) involved in HIF regulation .

Data Table: Impact of P4HA1 on Cancer Progression

Case Study 1: Triple-Negative Breast Cancer

In a study involving TNBC cell lines, researchers silenced P4HA1 expression, leading to decreased HIF-1α levels and enhanced sensitivity to docetaxel treatment. The findings suggest that patients with high P4HA1 expression may exhibit poorer responses to standard chemotherapy regimens.

Case Study 2: Fibrotic Diseases

Research has indicated that inhibitors of prolyl hydroxylation can reduce collagen deposition in fibrotic diseases such as scleroderma. For instance, ethyl 3,4-dihydroxybenzoate was shown to effectively inhibit collagen synthesis in fibroblast cultures . This presents a potential avenue for therapeutic intervention using P4HA inhibitors.

Propriétés

IUPAC Name |

8-(4-benzylpiperazine-1-carbonyl)-3-nitro-1H-1,10-phenanthrolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N5O4/c30-23-19-7-6-17-12-18(13-25-21(17)22(19)26-14-20(23)29(32)33)24(31)28-10-8-27(9-11-28)15-16-4-2-1-3-5-16/h1-7,12-14H,8-11,15H2,(H,26,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPDVDDAVQSIBPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CN=C4C(=C3)C=CC5=C4NC=C(C5=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40432725 | |

| Record name | Collagen proline hydroxylase inhibitor-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223663-32-9 | |

| Record name | Collagen proline hydroxylase inhibitor-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.